

A Preclinical Comparative Guide to HSR6071 and Other Mast Cell Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for **HSR6071**, a potent antiallergic agent, alongside other established mast cell stabilizers: cromolyn sodium, ketotifen, and amlexanox. The information is intended to assist researchers in evaluating the potential of **HSR6071** in the context of existing therapies for allergic and inflammatory diseases.

Mechanism of Action: Inhibition of Mast Cell Degranulation

HSR6071 and the comparator drugs exert their primary therapeutic effect by stabilizing mast cells and inhibiting the release of histamine and other inflammatory mediators. This action is crucial in mitigating the symptoms of allergic reactions. The core mechanism involves the suppression of IgE-mediated mast cell degranulation.

Quantitative Preclinical Data Comparison

The following tables summarize the available quantitative preclinical data for **HSR6071** and its comparators.

Table 1: In Vitro Potency for Inhibition of Histamine Release



Compound	Cell Type	Stimulus	IC50	Citation(s)
HSR6071	Rat Peritoneal Exudate Cells	IgE-mediated	0.46 nM	
Cromolyn Sodium	Rat Peritoneal Mast Cells	IgE + Antigen	~10-100 μM	_
Ketotifen	Mast Cells	-	-	_
Amlexanox	-	Histamine and Leukotrienes	-	_

Table 2: In Vivo Efficacy in Passive Cutaneous Anaphylaxis (PCA) Model

Compound	Animal Model	Administration	ED50	Citation(s)
HSR6071	Rat	i.v.	0.0096 mg/kg	_
HSR6071	Rat	p.o.	0.18 mg/kg	_
Cromolyn Sodium	Rat	i.v.	~10 mg/kg (inhibition observed)	
Ketotifen	-	-	-	_
Amlexanox	-	-	-	_

Table 3: Preclinical Pharmacokinetic and Safety Profile Overview

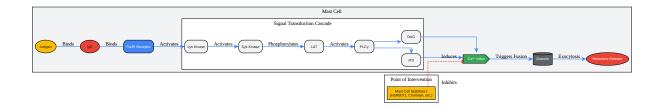


Compound	Key Pharmacokinetic Characteristics	Notable Safety Findings (Preclinical)	Citation(s)
HSR6071	Rapidly absorbed after oral administration.	Not specified in available results.	
Cromolyn Sodium	Poorly absorbed from the gastrointestinal tract (<1% orally). Primarily excreted unchanged in feces.	Low toxicity. No severe toxicity reactions reported.	
Ketotifen	Orally active.	Sedation can be a notable effect.	•
Amlexanox	Rapidly absorbed from the gastrointestinal tract. Feces are the main route of excretion.	Negative in carcinogenicity studies in mice and rats. Not a reproductive toxicant.	

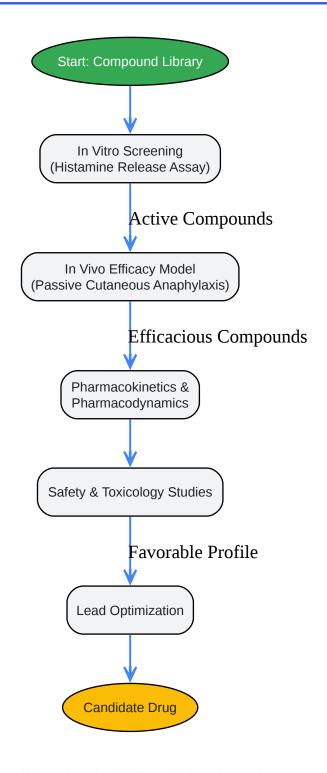
Signaling Pathways and Experimental Workflows

To visually represent the underlying biology and experimental procedures, the following diagrams are provided.









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